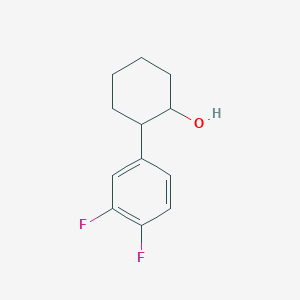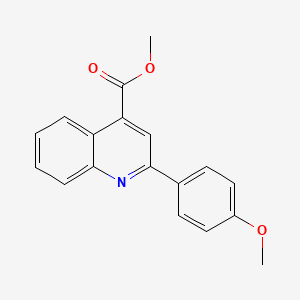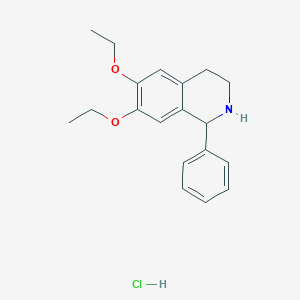
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with methoxyphenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-transporting properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation and energy conversion.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets and pathways. In photocatalysis, the compound absorbs light energy and generates reactive oxygen species (ROS) that can degrade pollutants or drive chemical reactions. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2,9-Di(4-hydroxyphenyl)-1,10-phenanthroline: Similar structure but with hydroxy groups instead of methoxy groups.
2,9-Di(4-methoxy-3-methylphenyl)-1,10-phenanthroline: Contains additional methyl groups on the phenyl rings.
Uniqueness
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic properties, such as in organic electronics and photocatalysis .
Properties
Molecular Formula |
C38H24N2O6 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H24N2O6/c1-45-21-7-3-19(4-8-21)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-5-9-22(46-2)10-6-20)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-13,15-18,28H,14H2,1-2H3 |
InChI Key |
BIFLOXJWLXANKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C=CC4=C5C3=C(C2=O)C=CC5=C6C=CC7=C8C6=C4CC=C8C(=O)N(C7=O)C9=CC=C(C=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


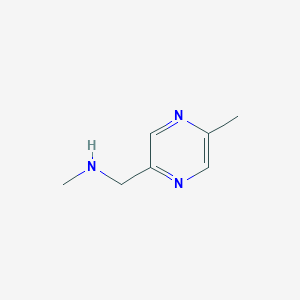

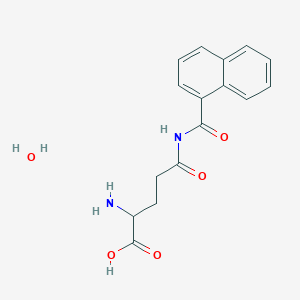
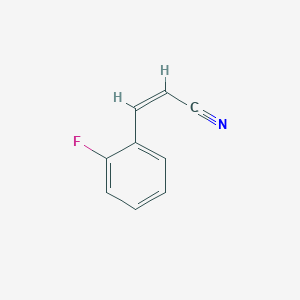
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)

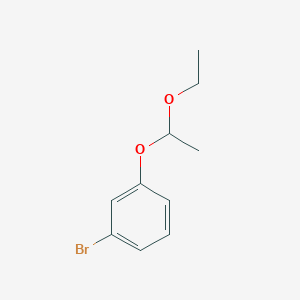

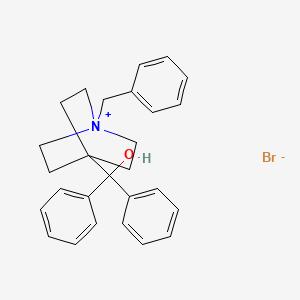
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
